molecular formula C14H13N3O3 B12469234 N-(4-methoxyphenyl)-4-nitrobenzenecarboximidamide

N-(4-methoxyphenyl)-4-nitrobenzenecarboximidamide

Cat. No.: B12469234
M. Wt: 271.27 g/mol
InChI Key: CAYYJJUANPKZHB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-nitrobenzenecarboximidamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-nitrobenzenecarboximidamide typically involves the condensation of 4-methoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)-4-nitrobenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-4-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and nitro groups allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N'-(4-methoxyphenyl)-4-nitrobenzenecarboximidamide

InChI

InChI=1S/C14H13N3O3/c1-20-13-8-4-11(5-9-13)16-14(15)10-2-6-12(7-3-10)17(18)19/h2-9H,1H3,(H2,15,16)

InChI Key

CAYYJJUANPKZHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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